TNPAL-SPHINGOMYELIN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

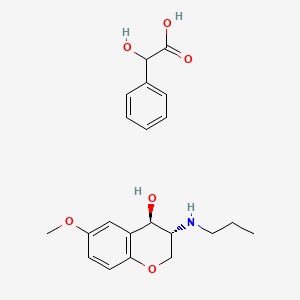

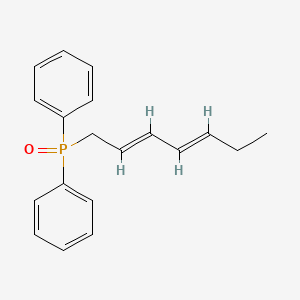

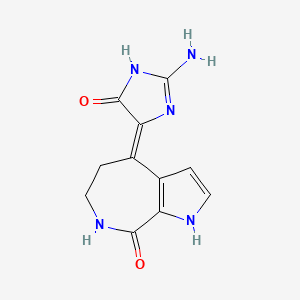

TNPAL-Sphingomyelin, also known as Trinitrophenylaminolauroylsphingomyelin, is a synthetic derivative of sphingomyelin. It is characterized by the presence of a trinitrophenyl group attached to the lauroyl chain of sphingomyelin. This compound is primarily used as a substrate to determine the activity of sphingomyelinase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride. The reaction is typically carried out in an organic solvent such as chloroform or methanol. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TNPAL-Sphingomyelin undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Hydrolysis: The ester bond in the lauroyl chain can be hydrolyzed to yield sphingosine and lauric acid.

Substitution: The trinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Amino derivatives of this compound.

Hydrolysis: Sphingosine and lauric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TNPAL-Sphingomyelin is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound to study the behavior of sphingomyelins under various chemical conditions.

Biology: It is used to investigate the role of sphingomyelinase enzymes in cellular processes.

Medicine: Research on this compound helps in understanding the mechanisms of diseases related to sphingolipid metabolism, such as Niemann-Pick disease.

Industry: It is used in the development of assays for sphingomyelinase activity, which are crucial for drug discovery and development

Mechanism of Action

TNPAL-Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase enzymes. The trinitrophenyl group enhances the binding affinity of the compound to the enzyme, facilitating the hydrolysis of the sphingomyelin moiety. This reaction releases ceramide, a bioactive lipid involved in various cellular signaling pathways, including apoptosis, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Sphingomyelin: The natural counterpart of TNPAL-Sphingomyelin, found in cell membranes.

N-Palmitoyl-D-sphingomyelin: Another synthetic derivative used in similar research applications.

Ceramide: The product of sphingomyelin hydrolysis, involved in numerous cellular processes

Uniqueness

This compound is unique due to the presence of the trinitrophenyl group, which enhances its utility as a substrate for sphingomyelinase assays. This modification allows for more precise and sensitive detection of enzyme activity compared to other sphingomyelin derivatives .

Properties

CAS No. |

117985-56-5 |

|---|---|

Molecular Formula |

C41H73N6O12P |

Molecular Weight |

873.03 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.